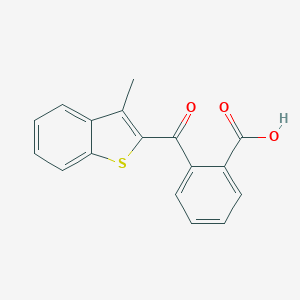

2-(3-Methyl-1-benzothiophene-2-carbonyl)benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-(3-Methyl-1-benzothiophene-2-carbonyl)benzoic acid” is a chemical compound . It is an aromatic ketone .

Synthesis Analysis

The synthesis of thiophene derivatives, which includes compounds like “2-(3-Methyl-1-benzothiophene-2-carbonyl)benzoic acid”, has been a topic of interest in recent years . Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .

Molecular Structure Analysis

The molecular formula of “2-(3-Methyl-1-benzothiophene-2-carbonyl)benzoic acid” is C17H12O3S . Its molecular weight is 296.3 g/mol . The IUPAC name for this compound is 2-(3-methyl-1-benzothiophene-2-carbonyl)benzoic acid .

Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(3-Methyl-1-benzothiophene-2-carbonyl)benzoic acid” include a molecular weight of 296.3 g/mol . It has a XLogP3-AA value of 4.5 , indicating its lipophilicity. It has one hydrogen bond donor and four hydrogen bond acceptors . It also has three rotatable bonds .

Scientific Research Applications

Biomolecule-Ligand Complexes Study

This compound can be used in the study of biomolecule:ligand complexes . It can help understand the interaction between biomolecules and ligands, which is crucial in drug design and discovery.

Free Energy Calculations

It can be used in free energy calculations . These calculations are essential in understanding and predicting the behavior of systems in thermodynamics and physical chemistry.

Structure-Based Drug Design

This compound plays a significant role in structure-based drug design . It can be used to design drugs that can bind to biological targets with high affinity and selectivity.

Refinement of X-ray Crystal Complexes

It can be used in the refinement of X-ray crystal complexes . This process is crucial in determining the atomic and molecular structure of a crystal.

Synthesis of Benzofuran Derivatives

Benzofuran compounds, which this compound is a part of, have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . Therefore, it can be used in the synthesis of benzofuran derivatives for potential applications in many aspects .

Development of Anticancer Agents

Novel scaffold compounds of benzothiophene and benzofuran have been developed and utilized as anticancer agents . This compound, being a benzothiophene derivative, can potentially be used in the development of new anticancer agents.

Mechanism of Action

Target of Action

Similar compounds, such as benzo[b]thiophene-diaryl urea derivatives, have shown potential anticancer effects . These compounds have been found to exhibit antiproliferative activities on cancer cell lines .

Mode of Action

It’s worth noting that similar compounds have been found to induce apoptosis and cell cycle arrest at the g0/g1 phase on cancer cells . This suggests that 2-(3-Methyl-1-benzothiophene-2-carbonyl)benzoic acid might interact with its targets in a way that inhibits cell proliferation.

Biochemical Pathways

Based on the potential anticancer effects of similar compounds, it can be inferred that this compound might affect pathways related to cell proliferation and apoptosis .

Pharmacokinetics

The compound’s molecular weight (295333 Da ) suggests that it might have good bioavailability, as compounds with a molecular weight below 500 Da are generally well-absorbed .

Result of Action

Similar compounds have been found to exhibit antiproliferative activities on cancer cell lines, suggesting that this compound might have similar effects .

properties

IUPAC Name |

2-(3-methyl-1-benzothiophene-2-carbonyl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12O3S/c1-10-11-6-4-5-9-14(11)21-16(10)15(18)12-7-2-3-8-13(12)17(19)20/h2-9H,1H3,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDVUQDXJGUWTNV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=CC=CC=C12)C(=O)C3=CC=CC=C3C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20381585 |

Source

|

| Record name | 2-(3-Methyl-1-benzothiophene-2-carbonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20381585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

175203-98-2 |

Source

|

| Record name | 2-[(3-Methylbenzo[b]thien-2-yl)carbonyl]benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175203-98-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3-Methyl-1-benzothiophene-2-carbonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20381585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl N-[(3-hydroxyphenyl)methylamino]carbamate](/img/structure/B64170.png)

![4-[(4-Fluorophenyl)methoxy]-3-nitrobenzaldehyde](/img/structure/B64175.png)

![3-(Ethylthio)-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carbonitrile](/img/structure/B64184.png)